3-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole compounds. It has been synthesized by various methods and has shown potential for scientific research applications.
Scientific Research Applications
Antimicrobial Activities
The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Coordination Polymers
1,2,4-Triazole derivatives, including the subject compound, have been used to form coordination polymers with Cu(II), showing potential in materials science (Białońska, Ciunik, & Drabent, 2010).
Tautomerism Studies
These derivatives have been studied for their tautomeric forms, contributing to a deeper understanding of their chemical behavior and properties (Kubota & Uda, 1975).
Anticancer Potential
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity, demonstrating effectiveness against various human tumor cell lines (Kattimani et al., 2013).
Enzyme Inhibition
Studies have explored the use of these compounds in inhibiting enzymes like lipase and α-glucosidase, relevant in medical research and pharmaceutical applications (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
Derivatives of 1,2,4-triazoles have been investigated for their potential in inhibiting corrosion of metals, an application relevant in industrial and engineering contexts (Lagrenée et al., 2002).
Antioxidant Properties
Research has been conducted on the antioxidant and antiradical activities of some 1,2,4-triazole derivatives, which is significant in the development of therapeutic agents (Bekircan et al., 2008).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-15-9-13-12-8(14(9)11)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDIPERHWMAFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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